2-十二烷基环丁酮

描述

Synthesis Analysis

2-Dodecylcyclobutanone is synthesized and characterized for its use as a marker for irradiated foods. The synthesis involves the irradiation of triglycerides, which leads to the formation of 2-DCB, among other radiolytic products. Studies have focused on optimizing methods for its detection in various food matrices, utilizing techniques such as gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) (Driffield et al., 2014).

Molecular Structure Analysis

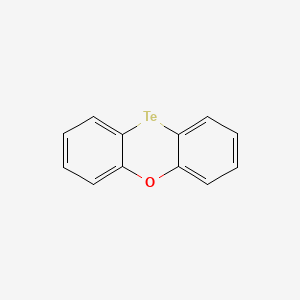

The molecular structure of 2-DCB is closely analyzed to determine its specificity as a marker for irradiated foods. Its unique structure, not found in non-irradiated foods, supports its role as a reliable indicator of food irradiation. The structure also plays a crucial role in the development of sensitive analytical methods for its detection (Boyd et al., 1991).

Chemical Reactions and Properties

2-Dodecylcyclobutanone's chemical reactions, particularly its formation through the irradiation of triglycerides, highlight its significance as an irradiation marker. The absence of 2-DCB in foods treated with non-irradiation processing techniques reaffirms its specificity as a radiolytic product (Driffield et al., 2014).

Physical Properties Analysis

The physical properties of 2-DCB, such as solubility and volatility, affect its extraction and detection in irradiated foods. Studies have optimized solvent extraction methods and developed efficient techniques to reduce solvent consumption and processing time, enhancing the feasibility of using 2-DCB as a marker for irradiated foods (Chan et al., 2014).

Chemical Properties Analysis

The chemical stability of 2-DCB, along with its formation and degradation kinetics, is crucial for its application as an irradiation marker. Research has demonstrated the compound's stability under various storage conditions, ensuring its reliability as an indicator of irradiation over time (Crone et al., 1992).

科学研究应用

食品中的辐照剂量指示剂

2-十二烷基环丁酮(2-DCB)用作辐照脂类食品的化学标记物。 它用于检测牛肉馅饼是否经过辐照,并估计原始吸收剂量 。 牛肉馅饼在五个目标吸收剂量下辐照,并储存不同的时间。 开发了一种基于直接溶剂萃取 (DSE) / 气相色谱-质谱 (GC-MS) 的快速分析方法来分析 γ 射线辐照牛肉馅饼中的 2-DCB 。

原始吸收剂量的估计

基于辐照剂量与辐照样品中产生的 2-DCB 量之间的线性关系,开发了一种估计辐照食品初始剂量的方法 。 该方法探讨了建立脂类食品原始辐照剂量的测定模型 。

辐照食品的检测

2-十二烷基环丁酮(2-DCB)与其他 2-烷基环丁酮一起被用于检测辐照脂类食品 。 这些化合物被认为是独特的辐射分解产物,因此它们可用于验证辐照食品以满足标签要求并规范国际贸易 。

EN 1785:2003 的替代方案

2-十二烷基环丁酮(2-DCB)被提议作为 EN 1785:2003 的替代方案,后者是一种漫长而复杂的过程 。 定性确认方法已在不同类型的肉类上得到验证:鸡肉、火鸡、鸭肉、牛肉、猪肉,包括未辐照和辐照样品,剂量水平不同 。

鉴定替代方法的验证

已验证了一种用于鉴定辐照肉类中 2-十二烷基环丁酮(2-DCB)的替代方法,该方法采用固相微萃取 (SPME) 气相色谱-质谱 (GC-MS) 。 研究的验证参数包括选择性、最低剂量水平 (MDL)、检测限 (LOD)、灵敏度和特异性 。

萃取效率证明

为了证明乙腈从脂类部分萃取 2-十二烷基环丁酮(2-DCB)的萃取效率,对一个以 20 Gy 辐照的鹅脂肪样品进行了多次连续萃取 。

作用机制

Target of Action

2-Dodecyclobutanone (2-DCB) is a radiolytic product of palmitic acid . It primarily targets human lymphoma U937 cells . The compound’s interaction with these cells leads to a decrease in cell viability and induces apoptosis .

Mode of Action

2-DCB interacts with its targets by enhancing the formation of intracellular reactive oxygen species (ROS) . This interaction results in significant changes within the cells, including the loss of mitochondrial membrane potential and the activation of Fas, caspase-8, and caspase-3 . The apoptosis induced by 2-DCB can be strongly prevented by an antioxidant, N-acetyl-L-cysteine .

Biochemical Pathways

The compound affects several biochemical pathways. It induces Bax up-regulation, reduces Bcl-2 expression level, causes Bid cleavage, and triggers the release of cytochrome c from the mitochondria to the cytosol . Additionally, it increases the intracellular Ca2+ concentration . These changes suggest that intracellular ROS generation, the modulation of the Fas-mitochondrion-caspase-dependent pathway, and the increase in intracellular Ca2+ concentration are involved in apoptosis induced by 2-DCB .

Pharmacokinetics

It is known that the compound is formed when fat, particularly palmitic acid, is irradiated .

Result of Action

The primary result of 2-DCB’s action is the induction of apoptosis in human lymphoma U937 cells . This is characterized by a decrease in cell viability, the formation of intracellular ROS, the loss of mitochondrial membrane potential, and the activation of Fas, caspase-8, and caspase-3 .

Action Environment

The action of 2-DCB is influenced by environmental factors such as irradiation and storage conditions . For instance, the amount of 2-DCB produced in irradiated samples shows a linear relationship with the irradiation dose . Additionally, a linear relationship is observed between the loss (%) of 2-DCB and storage time . These findings suggest that both irradiation and storage conditions can significantly influence the action, efficacy, and stability of 2-DCB .

未来方向

属性

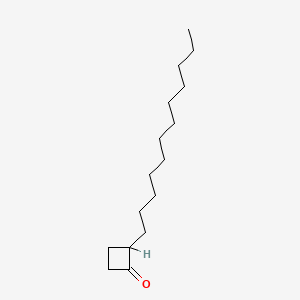

IUPAC Name |

2-dodecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKRFZDUZMLMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956897 | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

35493-46-0 | |

| Record name | 2-Dodecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecylcylobutanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 - 27 °C | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Dodecylcyclobutanone and how is it formed?

A1: 2-Dodecylcyclobutanone (2-DCB) is an organic compound, specifically a cyclobutanone, formed by the radiolysis of palmitic acid, a saturated fatty acid commonly found in animal fats and plant oils. This process occurs when food containing palmitic acid is treated with ionizing radiation. []

Q2: Why is 2-Dodecylcyclobutanone relevant in food science?

A2: 2-DCB is considered a unique marker for irradiated food. Its presence in food, even in trace amounts, indicates that the food has been subjected to ionizing radiation. [, , , , , , , ]

Q3: How is the presence of 2-Dodecylcyclobutanone detected in food?

A3: The most common method for detecting 2-DCB in food is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of 2-DCB even at very low concentrations. [, , , , , , , , , , , ]

Q4: Are there alternative methods to GC-MS for detecting 2-Dodecylcyclobutanone?

A4: Yes, other methods such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), supercritical fluid extraction (SFE) coupled with GC-MS, and enzyme-linked immunosorbent assay (ELISA) have been explored for 2-DCB detection. [, , , , , , ]

Q5: Does cooking affect the detectability of 2-Dodecylcyclobutanone in irradiated food?

A5: Cooking methods such as boiling, frying, and microwaving do not eliminate 2-DCB from irradiated food. While some reduction might occur, detectable levels of 2-DCB remain, allowing for irradiation history identification. [, , ]

Q6: Can 2-Dodecylcyclobutanone be used to estimate the irradiation dose received by a food product?

A6: Yes, studies have shown a linear relationship between the concentration of 2-DCB in irradiated food and the irradiation dose applied. This relationship enables the estimation of the absorbed dose in food products. [, , , , , ]

Q7: How stable is 2-Dodecylcyclobutanone in irradiated food during storage?

A7: While 2-DCB is relatively stable, its concentration gradually decreases during storage. Factors influencing this decrease include storage temperature, packaging, and the presence of antioxidants. [, , , , , ]

Q8: What is known about the metabolism of 2-Dodecylcyclobutanone in living organisms?

A9: Studies in rats have shown that 2-DCB is metabolized to a limited extent. One identified metabolite is 2-dodecylcyclobutanol. Further research is needed to fully elucidate the metabolic pathways and potential metabolites of 2-DCB. [, ]

Q9: What are the implications of the potential natural occurrence of 2-Dodecylcyclobutanone?

A11: The potential natural occurrence of 2-DCB raises questions about its reliability as a sole marker for irradiated food. It highlights the importance of using multiple analytical techniques and markers for accurate irradiation detection. []

Q10: Is there a need for further research on 2-Dodecylcyclobutanone?

A12: Yes, while significant research has been conducted on 2-DCB, further studies are necessary to fully understand its long-term effects, metabolism in different species, and potential for natural occurrence. This research is crucial for assessing the safety of irradiated foods and ensuring the accuracy of irradiation detection methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)

![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)

![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)